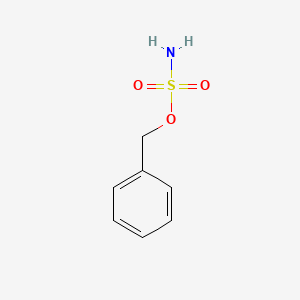

benzyl sulfamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

benzyl sulfamate |

InChI |

InChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) |

InChI Key |

LHKKUYDIFGSCGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of Benzyl Sulfamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of benzyl sulfamate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a summary of expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous structures. The guide covers the theoretical principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are also provided to aid researchers in acquiring and interpreting data for this compound and related compounds.

Introduction

This compound (C₇H₉NO₃S) is an organic compound featuring a benzyl group attached to a sulfamate functional group. The sulfamate moiety is a key pharmacophore in various therapeutic agents, exhibiting a range of biological activities. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This document serves as a comprehensive resource for understanding the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are derived from established chemical shift ranges, correlation tables, and fragmentation patterns of similar molecules.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -NH₂ | 4.8 - 5.2 | Broad Singlet | 2H | - |

| -CH₂- | 5.1 - 5.3 | Singlet | 2H | - |

| Aromatic-H (ortho, meta, para) | 7.3 - 7.5 | Multiplet | 5H | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂- | 68 - 72 |

| Aromatic-C (quaternary) | 135 - 137 |

| Aromatic-C (ortho, meta) | 128 - 129 |

| Aromatic-C (para) | 129 - 130 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium-Strong, Doublet |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=C (aromatic) | Stretch | 1600 - 1450 | Medium-Weak, Multiple Bands |

| S=O | Asymmetric & Symmetric Stretch | 1350 - 1300, 1180 - 1150 | Strong, Two Bands |

| C-O | Stretch | 1100 - 1000 | Strong |

| S-N | Stretch | 900 - 800 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Description |

| [M]⁺ | 187.03 | Molecular Ion |

| [M-NH₂]⁺ | 171.03 | Loss of amino group |

| [M-SO₂NH₂]⁺ | 107.05 | Loss of sulfamoyl radical |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (benzyl cation) |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare their positions and intensities to correlation tables to confirm the presence of functional groups such as N-H, C-H (aromatic and aliphatic), C=C, S=O, C-O, and S-N.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions. The mass differences between the molecular ion and the fragment ions correspond to the loss of neutral fragments, providing valuable structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous identification and the confirmation of its purity. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic data and the detailed experimental protocols necessary for this analysis. While the presented data is based on well-established principles and analysis of analogous structures, it is crucial to obtain experimental data on a synthesized sample for definitive characterization. The workflow and methodologies described herein offer a robust framework for the successful spectroscopic analysis of this compound and other novel organic compounds.

Hydrolysis of Benzyl Sulfamate Esters: A Deep Dive into Kinetics and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Benzyl sulfamate esters are a class of organic compounds of significant interest in medicinal chemistry and drug development, primarily due to their role as irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[1][2][3] Understanding the kinetics and mechanisms of their hydrolysis is paramount for designing stable and effective therapeutic agents. This technical guide provides an in-depth analysis of the hydrolytic pathways of this compound esters, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: pH-Dependent Hydrolytic Pathways

The hydrolysis of this compound esters is characterized by a notable dependence on the pH of the surrounding medium.[4][5][6] Two distinct mechanisms predominate under different conditions: an associative bimolecular nucleophilic substitution at the sulfur atom (SN2(S)) in acidic environments, and a dissociative elimination-addition (E1cB) pathway in neutral to strongly alkaline solutions.[5][6]

Acidic Conditions: The SN2(S) Mechanism

At a pH range of approximately 2 to 5, the hydrolysis of this compound esters proceeds via an associative SN2(S) mechanism.[4][6] In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom. This leads to the cleavage of the S-O bond and the concurrent formation of a new S-O bond with the oxygen from the water molecule, ultimately yielding sulfamic acid and the corresponding benzyl alcohol as products.[4][6]

Neutral to Alkaline Conditions: The E1cB Mechanism

In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative E1cB (Elimination 1 conjugate Base) mechanism is observed.[4][6] This multi-step process begins with the ionization of the amino group, forming a conjugate base. Subsequently, in a unimolecular step, the leaving group (the benzyl alkoxide) is expelled, generating N-sulfonylamine (HN=SO₂) as a reactive intermediate.[4][6]

In more strongly alkaline environments, a further ionization of the conjugate base can occur, resulting in a dianionic species. This dianion then expels the aryloxide leaving group to form the N-sulfonylamine anion ([⁻N=SO₂]).[4][5][6] The final step in both E1cB variations involves the rapid attack of a hydroxide ion or a water molecule on the N-sulfonylamine intermediate, leading to the formation of sulfamic acid.[4][5][6] The hydrolysis of a series of substituted benzyl 4-nitrophenylsulfamate esters in the pH range of 6.4-14 has been shown to be consistent with the E1cB mechanism through Hammett relationship studies.[4][5][6]

Visualizing the Mechanisms

To better illustrate these complex hydrolytic pathways, the following diagrams have been generated using the DOT language.

Caption: SN2(S) Hydrolysis Mechanism in Acidic Media.

Caption: E1cB Hydrolysis Mechanism in Neutral to Alkaline Media.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the hydrolysis of substituted benzyl 4-nitrophenylsulfamate esters.

Table 1: Spectrophotometric and Kinetic pKa Values for Substituted Benzyl 4-Nitrophenylsulfamate Esters [4]

| Compound | Substituent (on Benzyl Ring) | pKa (spectrophotometric) | pKa (kinetic) | Hammett Constant (σ) |

| 4a | p-NO₂ | 7.83 | 7.75 | 0.73 |

| 4b | m-Cl | 8.11 | 7.79 | 0.227 |

| 4c | p-Cl | 7.89 | 7.80 | 0.50 |

| 4d | m-CH₃ | 8.04 | 7.91 | 0.062 |

| 4e | H | 8.26 | 8.01 | 0 |

| 4f | p-CH₃ | 8.22 | 8.07 | -0.17 |

| 4g | p-OCH₃ | 8.26 | 8.12 | -0.27 |

Note: Measured spectrophotometrically in water at 25°C at a constant ionic strength (μ) = 1.0 M KCl. Kinetic pKa values were calculated by fitting pH-rate profile data.[4]

Table 2: pH-Rate Profile Data for the Hydrolysis of Compound 4a (p-NO₂ Benzyl 4-Nitrophenylsulfamate Ester) [4]

| pH | -log(kobs / s⁻¹) | pH | -log(kobs / s⁻¹) |

| 6.37 | 3.98 | 9.95 | 2.58 |

| 7.10 | 3.29 | 10.8 | 2.58 |

| 7.62 | 2.93 | 12.0 | 2.55 |

| 8.15 | 2.71 | 13.0 | 2.56 |

| 8.47 | 2.65 | 14.0 | 2.47 |

| 9.14 | 2.68 |

Note: Data for the hydrolysis in water at 25°C.[4]

Experimental Protocols

The following provides a generalized methodology for studying the hydrolysis kinetics of this compound esters, based on the cited literature.

Materials and Instrumentation

-

Substrates: Synthesized and purified substituted benzyl 4-nitrophenylsulfamate esters.

-

Buffers: A series of buffers to maintain constant pH throughout the kinetic runs (e.g., phosphate, borate, carbonate buffers).

-

Reagents: Potassium chloride (to maintain constant ionic strength), hydrochloric acid, and sodium hydroxide (for pH adjustments).

-

Instrumentation:

-

UV-Vis Spectrophotometer (for monitoring the reaction progress).

-

Stopped-flow apparatus (for rapid reactions).

-

pH meter.

-

Thermostatted water bath (to maintain constant temperature).

-

Kinetic Measurements

-

Solution Preparation: All solutions are prepared using deionized, distilled water. The ionic strength of the reaction medium is typically maintained at a constant value (e.g., 1.0 M) using a salt like KCl.

-

pH Control: The pH of the reaction mixtures is carefully controlled using appropriate buffers and adjusted with HCl or NaOH as needed.

-

Reaction Initiation: The hydrolysis reaction is initiated by adding a small aliquot of a stock solution of the sulfamate ester (typically in a water-miscible organic solvent like acetonitrile to ensure solubility) to the pre-thermostated buffer solution.

-

Data Acquisition: The rate of hydrolysis is followed by monitoring the change in UV-Vis absorbance over time. The analytical wavelength is chosen to correspond to the maximum absorbance of the product (e.g., 4-nitrophenoxide). For fast reactions, a stopped-flow apparatus is employed.

-

Data Analysis: The observed pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to a first-order rate equation. The pH-rate profiles are then constructed by plotting log(kobs) against pH.

pKa Determination

-

Spectrophotometric pKa: The pKa values are determined by measuring the UV-Vis absorbance of the sulfamate ester in a series of buffer solutions of varying pH at a constant temperature and ionic strength. The data is then fitted to the appropriate equation to calculate the pKa.

-

Kinetic pKa: The kinetic pKa values are obtained by fitting the pH-rate profile data to a theoretical equation that describes the relationship between the observed rate constant and the pH.

The following diagram illustrates a typical experimental workflow for these kinetic studies.

Caption: General Experimental Workflow for Kinetic Studies.

Implications for Drug Development

The pH-dependent stability of this compound esters has significant implications for their development as therapeutic agents. The hydrolytic lability, particularly under physiological pH conditions, can be both a challenge and an opportunity. For instance, the E1cB mechanism, which proceeds under conditions relevant to the human body, can lead to the in-situ generation of the active N-sulfonylamine intermediate. This understanding is crucial for designing prodrugs that release the active compound at the target site. Furthermore, knowledge of the hydrolysis kinetics allows for the prediction of the shelf-life and stability of potential drug candidates in various formulations. By carefully considering the electronic and steric effects of substituents on the benzyl ring, medicinal chemists can modulate the rate of hydrolysis to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.[1]

References

- 1. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of Benzyl Sulfamate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of benzyl sulfamate in common organic solvents. Recognizing the critical role of solubility data in drug discovery and development, this document outlines the theoretical solubility profile of this compound, provides a detailed experimental protocol for its determination, and discusses its relevance in the context of its known biological activities.

Introduction to this compound

This compound is an organic compound featuring a benzyl group attached to a sulfamate functional group. Its structural characteristics, combining a nonpolar aromatic ring with a polar sulfamate group capable of hydrogen bonding, suggest a nuanced solubility profile across various organic solvents. Compounds containing the sulfamate moiety have garnered significant interest in medicinal chemistry. They are recognized as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast and prostate cancer.[1][2] The development of sulfamate-based drugs necessitates a thorough understanding of their physicochemical properties, with solubility being a key parameter influencing bioavailability and formulation.

Solubility Profile of this compound

Molecular Structure:

-

Benzyl Group (C₆H₅CH₂-): A nonpolar, hydrophobic moiety.

-

Sulfamate Group (-OSO₂NH₂): A polar, hydrophilic moiety capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=S=O, O-C).

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to exhibit moderate to good solubility in these solvents. The sulfamate group can form hydrogen bonds with the hydroxyl groups of the alcohols, while the benzyl group can engage in van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide - DMF): Good solubility is anticipated in these solvents. The polar nature of the solvent can solvate the polar sulfamate group, and the organic character of the solvent will accommodate the benzyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in nonpolar solvents. While the benzyl group is compatible with these solvents, the highly polar sulfamate group will be poorly solvated, limiting overall dissolution.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be expected due to the intermediate polarity of these solvents.

A summary of the expected qualitative solubility is presented in Table 1. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Estimated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding with the sulfamate group. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Good | Favorable dipole-dipole interactions with the sulfamate group and van der Waals forces with the benzyl group. |

| Nonpolar | Toluene, Hexane | Poor to Low | The high polarity of the sulfamate group is incompatible with the nonpolar solvent. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Intermediate polarity can partially solvate both the polar and nonpolar regions of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent. The following protocol is a general procedure and should be adapted as necessary for this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, a qualitative understanding based on its molecular structure provides valuable guidance for its handling and use in a laboratory setting. For drug development professionals, the experimental determination of its solubility is a critical step. The provided shake-flask protocol offers a robust and reliable method for obtaining this essential data. A thorough characterization of the solubility of this compound and its derivatives will be instrumental in advancing their potential therapeutic applications as enzyme inhibitors.

References

Quantum Chemical Calculations on Benzyl Sulfamate Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the conformational analysis of benzyl sulfamate. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is crucial for designing novel therapeutics, particularly in the development of steroid sulfatase (STS) inhibitors. This document outlines the key computational methodologies, expected conformational isomers, and a detailed workflow for researchers embarking on such studies.

Introduction to this compound and Conformational Analysis

This compound consists of a flexible benzyl group attached to a sulfamate moiety. The overall conformation is primarily determined by the rotational freedom around several key single bonds. Identifying the low-energy conformers is essential as the bioactive conformation, the one responsible for its interaction with biological targets, is typically among the most stable or readily accessible structures. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to explore the potential energy surface of this compound and predict its preferred conformations.

Key Torsional Angles in this compound

The conformation of this compound can be described by three principal torsional angles, analogous to those studied in benzylamine and aryl sulfonamides:

-

τ1 (Cortho-Cipso-Cα-N): Defines the orientation of the benzyl group's alpha-carbon relative to the phenyl ring.

-

τ2 (Cipso-Cα-N-S): Describes the rotation around the Cα-N bond.

-

τ3 (Cα-N-S-O): Pertains to the orientation of the sulfonyl group relative to the Cα-N bond.

Based on studies of related molecules, specific conformational preferences can be anticipated, which serve as a starting point for computational analysis.

Computational Methodology

A robust computational protocol is critical for obtaining accurate conformational energies and geometries. The following sections detail the recommended theoretical approaches.

Density Functional Theory (DFT)

DFT is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.

-

Recommended Functionals:

-

B3LYP: A popular hybrid functional that often yields reliable geometries.

-

B3LYP-D3: The B3LYP functional with Grimme's D3 dispersion correction is highly recommended to accurately model non-covalent interactions, such as potential intramolecular hydrogen bonds (e.g., N-H···π).[1]

-

M06-2X: A meta-hybrid GGA functional that performs well for non-covalent interactions.[2]

-

ωB97X-D: A range-separated hybrid functional with dispersion corrections, known for its accuracy.[1]

-

-

Basis Sets:

-

Pople-style basis sets: 6-31G(d,p) is a good starting point for initial geometry optimizations. For more accurate energy calculations, larger basis sets like 6-311++G(d,p) or 6-311++G(3df,2p) are recommended.[3]

-

Correlation-consistent basis sets: For high-accuracy single-point energy calculations, basis sets like cc-pVTZ can be employed.

-

Solvation Models

The conformation of this compound can be significantly influenced by its environment. Therefore, it is crucial to account for solvent effects.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), is an efficient method to approximate the effect of a solvent by treating it as a continuous dielectric medium.[3] This is suitable for modeling the general influence of a solvent like water or chloroform.

-

Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, particularly hydrogen bonding, a hybrid model can be used where one or more explicit solvent molecules are included in the calculation along with an implicit solvent model.

Proposed Computational Workflow

The following workflow is recommended for the conformational analysis of this compound.

Caption: A proposed workflow for the quantum chemical conformational analysis of this compound.

Predicted Conformations and Energetics

While specific data for this compound is not available in the literature, we can extrapolate from studies on benzylamine and sulfonamides to predict the likely low-energy conformers. The following table summarizes these predictions.

| Torsional Angle | Predicted Stable Conformation(s) | Rationale from Analogous Structures |

| τ1 (Cortho-Cipso-Cα-N) | ~90° (perpendicular) | Studies on benzylamine consistently show that a perpendicular arrangement of the Cα-N bond relative to the phenyl ring is energetically favorable.[4][5] |

| τ2 (Cipso-Cα-N-S) | anti (~60°) and gauche (~180°) | In benzylamine, both anti and gauche conformers are observed, with the anti being slightly lower in energy. A similar trend is expected for this compound.[4] |

| τ3 (Cα-N-S-O) | Eclipsed and Staggered | For sulfonamides, both eclipsed and staggered conformations of the N-H bonds relative to the S=O bonds have been identified as energy minima. The relative stability can be solvent-dependent.[3] |

Experimental Protocols for Validation

Computational predictions should ideally be validated against experimental data. Although experimental studies specifically on this compound conformation are scarce, the following protocols, used for analogous compounds, would be applicable.

Synthesis of this compound

A common method for the synthesis of sulfamates involves the reaction of the corresponding alcohol (benzyl alcohol) with a sulfamoylating agent.

Protocol Example: Synthesis using Hexafluoroisopropyl Sulfamate (HFIPS) [6]

-

To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added hexafluoroisopropyl sulfamate (1.1 mmol).

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis for Conformational Validation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Application: The calculated NMR chemical shifts for the lowest energy conformers can be compared with the experimental spectra. A good correlation would support the predicted conformational preferences in solution.[3]

-

-

Rotational (Microwave) Spectroscopy:

-

Protocol: For volatile compounds, jet-cooled rotational spectroscopy in the gas phase provides highly precise rotational constants.

-

Application: The experimental rotational constants can be directly compared with the values calculated for the optimized geometries of different conformers, allowing for unambiguous identification of the conformers present in the gas phase.[7]

-

Logical Relationships in Conformational Analysis

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive understanding of molecular conformation.

References

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical studies on sulfanilamide and derivatives with antibacterial activity: conformational and electronic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]

- 7. The Shapes of Sulfonamides: A Rotational Spectroscopy Study [mdpi.com]

The Advent of N-Benzylsulfamates: A Technical Guide to their Discovery and First Synthesis

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and initial synthesis of N-benzylsulfamate compounds. This class of molecules holds significant interest in medicinal chemistry, and this document details the foundational synthetic methodologies, quantitative data from early syntheses, and insights into their biological mechanisms of action.

Introduction

N-benzylsulfamate compounds, a specific class of sulfonamides, have emerged as a scaffold of interest in the development of therapeutic agents. Their discovery is rooted in the broader exploration of sulfonamide chemistry, which has a rich history in medicine. The addition of a benzyl group to the sulfamate core introduces unique structural and electronic properties that can significantly influence the compound's biological activity. This guide will focus on the seminal synthetic routes to these compounds and their interaction with key biological targets.

The First Synthesis of N-Benzylsulfamate Compounds: A Methodological Overview

General Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the parent sulfonamide followed by N-alkylation with a benzyl group. This workflow is depicted in the diagram below.

Caption: A logical workflow for the two-step synthesis of N-benzylsulfamate compounds.

Detailed Experimental Protocols

The following protocols are based on the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide as described by Ngassa et al. and represent a typical procedure for this class of compounds.[1]

Step 1: Synthesis of the Primary Sulfonamide (N-allyl-4-methylbenzenesulfonamide)

-

Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran (THF).

-

To the stirring mixture, add allylamine (0.46 mL, 5.90 mmol) dropwise.

-

Following the addition of the amine, add 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

-

Wash the organic layer three times with water and once with brine.

-

Back-extract the aqueous layers with 10 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the primary sulfonamide.

Step 2: N-Benzylation (Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide)

-

To a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of THF, add the primary sulfonamide (0.905 g, 4.28 mmol) dropwise.

-

Subsequently, add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise to the mixture.

-

Allow the reaction to stir for 24 hours at room temperature.

-

After 24 hours, a white precipitate will form. Isolate this precipitate from the reaction mixture via vacuum filtration.

-

Recrystallize the crude product from ethanol to afford the final N-benzylsulfonamide product as white crystals.

-

Dry the product under vacuum for 24 hours.

Quantitative Data from Early Synthesis

The following table summarizes the quantitative data obtained from the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, providing a benchmark for the efficiency and characterization of this synthetic approach.[1]

| Parameter | Value |

| Yield | Not explicitly stated for the final product in the provided text, but the primary sulfonamide was obtained in a 73% yield. |

| Melting Point | 69-72 °C |

| ¹H NMR (400 MHz, CDCl₃) | Chemical shifts are reported in parts per million (ppm, δ) relative to the residual solvent peak, and coupling constants (J) are reported in Hertz (Hz). Specific peak assignments would be detailed in the full publication. |

| Crystal Data | Orthorhombic, Pna21 space group, a = 18.6919(18) Å, b = 10.5612(10) Å, c = 8.1065(8) Å, V = 1600.3(3) ų |

Biological Activity and Signaling Pathway Inhibition

N-benzylsulfonamide derivatives have been identified as inhibitors of γ-secretase, a multi-protein complex involved in intramembrane proteolysis.[2][3] The dysregulation of γ-secretase activity is implicated in the pathology of Alzheimer's disease, as it is responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[4][5]

The γ-Secretase Signaling Pathway

The γ-secretase complex plays a crucial role in the Notch signaling pathway, which is essential for cell-fate determination during development and in adult tissues.[6][7] The complex cleaves the Notch receptor, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[7] In the context of Alzheimer's disease, γ-secretase cleaves APP after it has been initially processed by β-secretase, leading to the formation of Aβ peptides of varying lengths.[5][8]

The diagram below illustrates the dual role of γ-secretase in both the Notch and amyloidogenic pathways.

Caption: The central role of the γ-secretase complex in processing both the Notch receptor and the amyloid precursor protein.

Mechanism of Inhibition by N-Benzylsulfamates

Sulfonamide-based inhibitors of γ-secretase, including N-benzylsulfamate derivatives, are thought to act as non-competitive inhibitors.[2] This suggests that they do not bind directly to the active site in the same manner as the substrate. Instead, it is proposed that these inhibitors bind to a site on the γ-secretase complex that induces a conformational change, thereby preventing the proper processing of substrates like APP.[2] Some studies suggest that these inhibitors stabilize the complex in an inactive conformation.[2]

Conclusion

The discovery and synthesis of N-benzylsulfamate compounds represent an important advancement in medicinal chemistry. The straightforward and adaptable synthetic routes, coupled with their potent biological activity as γ-secretase inhibitors, underscore their potential for the development of novel therapeutics for neurodegenerative diseases like Alzheimer's. Further research into the structure-activity relationships and optimization of these compounds is warranted to fully explore their therapeutic promise.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. γ-Secretase-regulated mechanisms similar to notch signaling may play a role in signaling events, including APP signaling, which leads to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Benzyl Sulfamate: A Bioisosteric Approach to Carboxylic Acid Functional Groups in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug design, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful therapeutic development. One powerful strategy in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, leading to comparable or improved biological activity. The carboxylic acid moiety, while a common feature in many pharmacologically active molecules due to its ability to engage in key hydrogen bonding interactions, often presents significant challenges in drug development. These can include poor metabolic stability, limited membrane permeability, and potential for toxicity.

This technical guide explores the use of the benzyl sulfamate group as a promising bioisostere for the carboxylic acid functionality. By mimicking the acidic proton and hydrogen bond accepting characteristics of a carboxylic acid, the this compound moiety offers a viable alternative that can overcome many of the inherent liabilities of the carboxyl group. This document provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of benzyl sulfamates, supported by detailed experimental protocols and comparative data, to serve as a valuable resource for researchers in the field of drug discovery.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to replicate the key physicochemical properties of the original functional group. For a carboxylic acid, these primarily include its acidity (pKa) and lipophilicity (logP). The this compound group offers a compelling alternative by presenting a similar spatial arrangement of hydrogen bond donors and acceptors.

| Compound | Structure | pKa | logP |

| Phenylacetic Acid |  | 4.31[1] | 1.41 |

| This compound |  | ~8.9 (estimated for sulfonamides)[2] | Predicted XLogP3-AA: 1.2 |

Table 1: Comparative Physicochemical Properties of Phenylacetic Acid and this compound.

Synthesis of this compound: Experimental Protocols

The synthesis of benzyl sulfamates can be achieved through several reliable methods. The most common approach involves the reaction of a corresponding alcohol with sulfamoyl chloride. Below are detailed protocols for the synthesis of sulfamoyl chloride and its subsequent reaction with benzyl alcohol to yield this compound.

Protocol 1: Synthesis of Sulfamoyl Chloride

This protocol describes the synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid.

Materials:

-

Chlorosulfonyl isocyanate

-

Formic acid

-

Toluene

-

Round bottom flask (250 mL)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a 250 mL round bottom flask under an inert atmosphere, add chlorosulfonyl isocyanate (17.4 mL, 200 mmol).

-

Slowly add formic acid (7.54 mL, 200 mmol) to the flask.

-

Add toluene (60 mL) to the reaction mixture.

-

Stir the resulting mixture at 23°C for 10 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain sulfamoyl chloride as a crystalline solid. This product is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the reaction of benzyl alcohol with the synthesized sulfamoyl chloride.

Materials:

-

Benzyl alcohol

-

Sulfamoyl chloride (from Protocol 1)

-

Anhydrous diethyl ether or dichloromethane

-

Pyridine or triethylamine

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve benzyl alcohol (1 equivalent) in anhydrous diethyl ether or dichloromethane in a round bottom flask.

-

Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Dissolve sulfamoyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution of benzyl alcohol and base.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Biological Applications and Structure-Activity Relationships (SAR)

The utility of the sulfamate moiety as a carboxylic acid bioisostere is well-documented in the inhibition of several key enzyme classes, most notably steroid sulfatase and carbonic anhydrases.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones and represents a key target in the treatment of hormone-dependent cancers.[3] The sulfamate group is a potent, irreversible inhibitor of STS.[4] The mechanism of inhibition involves the transfer of the sulfamoyl group to a catalytic formylglycine residue in the enzyme's active site.

Experimental Protocol: Steroid Sulfatase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds against steroid sulfatase.

Materials:

-

HEK-293 cells transfected with STS

-

[³H]-Estrone sulfate (E1S) as substrate

-

Test compounds (e.g., this compound derivatives)

-

Cell culture medium

-

Scintillation fluid and counter

Procedure:

-

Culture STS-transfected HEK-293 cells to confluency in appropriate cell culture plates.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Incubate the cells with varying concentrations of the test compounds for a predetermined period.

-

Add [³H]-E1S to the cell culture medium and incubate for a specific time to allow for enzymatic conversion.

-

Stop the reaction and extract the steroids from the medium.

-

Separate the product, [³H]-estrone, from the substrate, [³H]-E1S, using an appropriate chromatographic method (e.g., TLC or HPLC).

-

Quantify the amount of radioactivity in the product and substrate fractions using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[5][6] The primary sulfonamide group is a classic zinc-binding group, and sulfamates have been shown to be potent CA inhibitors.[2]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method for screening carbonic anhydrase inhibitors.

Materials:

-

Carbonic anhydrase enzyme

-

CA assay buffer

-

CA substrate (e.g., p-nitrophenyl acetate)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds in a suitable solvent.

-

In a 96-well plate, add the CA enzyme solution to wells designated for the enzyme control, sample, and inhibitor control.

-

Add the test compounds to the sample wells and a known inhibitor (e.g., acetazolamide) to the inhibitor control wells. Add solvent to the enzyme control wells.

-

Incubate the plate at room temperature for a specified time to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the CA substrate to all wells.

-

Immediately measure the absorbance of the wells at an appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set duration.

-

Calculate the rate of the reaction (change in absorbance over time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.

Case Study: this compound as a Bioisostere in CNS Drug Discovery

While specific examples directly comparing a this compound with its corresponding carboxylic acid in a CNS drug discovery program are not extensively detailed in the public literature, the principles of this bioisosteric replacement are highly relevant to this therapeutic area. The presence of a carboxylic acid can limit blood-brain barrier (BBB) penetration due to its ionization at physiological pH. Replacing the carboxylic acid with a less acidic sulfamate group can increase the proportion of the neutral species, potentially enhancing BBB permeability.

Conclusion

The this compound group represents a valuable tool in the medicinal chemist's arsenal for lead optimization. By serving as a non-classical bioisostere for the carboxylic acid moiety, it can effectively address common liabilities associated with this functional group, such as metabolic instability and poor membrane permeability, particularly in the context of CNS drug discovery. The synthetic accessibility of benzyl sulfamates, coupled with their demonstrated efficacy as inhibitors of key therapeutic targets like steroid sulfatase and carbonic anhydrases, underscores their potential in the development of novel therapeutics. This guide provides a foundational understanding and practical protocols to encourage the exploration and application of the this compound bioisostere in contemporary drug design and development programs. Further research into the specific physicochemical properties and biological activities of a wider range of this compound analogs will undoubtedly expand their utility and impact in the field.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. acdlabs.com [acdlabs.com]

- 4. Design of MMP-1 inhibitors via SAR transfer and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed meta-C-H Arylation and Alkylation of Benzylsulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides. This method utilizes a benzyl sulfamate moiety as a directing group in conjunction with a palladium(II)/isoquinoline catalyst system and a transient norbornene mediator to achieve selective functionalization at the meta position of the benzyl ring. This protocol is distinguished by its broad substrate scope and tolerance of various functional groups, offering a valuable tool for late-stage functionalization in medicinal chemistry and materials science.[1][2]

I. Overview of the Reaction

The described protocol facilitates the direct coupling of aryl or alkyl iodides at the meta-C–H bond of a benzylsulfonamide derivative. The reaction employs a palladium acetate catalyst, isoquinoline as a ligand, and 2-carbomethoxynorbornene (NBE-CO₂Me) as a transient mediator. Silver acetate is used as an oxidant. The benzylsulfonamide directing group is crucial for the observed regioselectivity.

Key Features:

-

High meta-Selectivity: The combination of the directing group, ligand, and mediator enables highly selective functionalization at the sterically hindered meta position.

-

Broad Substrate Scope: The reaction is compatible with a wide range of electronically and sterically diverse aryl and alkyl iodides.[1]

-

Excellent Functional Group Tolerance: The protocol tolerates various functional groups, making it suitable for complex molecule synthesis.[1][2]

-

Scalability: The reaction has been demonstrated on a gram scale, highlighting its practical utility.[1]

II. Reaction Mechanism and Experimental Workflow

The reaction is proposed to proceed through a palladium-catalyzed C-H activation pathway. The benzylsulfonamide directing group coordinates to the palladium catalyst, facilitating the activation of a meta-C-H bond. The transient norbornene mediator plays a crucial role in the catalytic cycle.

Figure 1. Plausible catalytic cycle for the meta-C-H arylation.

III. Tabulated Data: Substrate Scope and Yields

The following tables summarize the scope of the palladium-catalyzed meta-C-H arylation and alkylation of a representative benzylsulfonamide substrate.

Table 1: meta-C-H Arylation of N-(3,5-bis(trifluoromethyl)phenyl)benzylsulfonamide [1]

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 94 | |

| 2 | 4-Iodoanisole | 85 | |

| 3 | 1-Iodo-4-nitrobenzene | 78 | |

| 4 | 1-Iodo-4-fluorobenzene | 88 | |

| 5 | 1-Iodo-3,5-dimethylbenzene | 91 | |

| 6 | 2-Iodothiophene | 75 |

Reaction conditions: Benzylsulfonamide (0.1 mmol), Aryl Iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), Isoquinoline (20 mol%), NBE-CO₂Me (1.5 equiv), AgOAc (3.0 equiv), in DCE (1.0 mL) at 100 °C for 24 h. Yields are for the isolated product.

Table 2: meta-C-H Alkylation of N-(3,5-bis(trifluoromethyl)phenyl)benzylsulfonamide [1]

| Entry | Alkyl Iodide | Product | Yield (%) |

| 1 | Iodomethane | 72 | |

| 2 | Iodoethane | 68 | |

| 3 | 1-Iodopropane | 65 | |

| 4 | Isopropyl iodide | 55 | |

| 5 | Cyclohexyl iodide | 61 |

Reaction conditions: Benzylsulfonamide (0.1 mmol), Alkyl Iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), Isoquinoline (20 mol%), NBE-CO₂Me (1.5 equiv), AgOAc (3.0 equiv), in DCE (1.0 mL) at 100 °C for 24 h. Yields are for the isolated product.

IV. Detailed Experimental Protocols

A. General Procedure for meta-C-H Arylation

To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the benzylsulfonamide substrate (0.1 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 10 mol%), isoquinoline (2.6 mg, 0.02 mmol, 20 mol%), 2-carbomethoxynorbornene (25 mg, 0.15 mmol, 1.5 equiv), and silver(I) acetate (50 mg, 0.3 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap. The aryl iodide (0.3 mmol, 3.0 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) were then added via syringe. The reaction mixture was placed in a preheated oil bath at 100 °C and stirred for 24 hours.

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of celite, washing with additional ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired meta-arylated product.

B. General Procedure for meta-C-H Alkylation

A similar procedure to the arylation is followed. To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the benzylsulfonamide substrate (0.1 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 10 mol%), isoquinoline (2.6 mg, 0.02 mmol, 20 mol%), 2-carbomethoxynorbornene (25 mg, 0.15 mmol, 1.5 equiv), and silver(I) acetate (50 mg, 0.3 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap. The alkyl iodide (0.3 mmol, 3.0 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) were then added via syringe. The reaction mixture was stirred at 100 °C for 24 hours.

The workup and purification procedure is identical to that of the arylation reaction.

C. Gram-Scale Synthesis of a meta-Arylated Product

In a 100 mL round-bottom flask, the benzylsulfonamide substrate (1.0 g, 2.5 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 10 mol%), isoquinoline (65 mg, 0.5 mmol, 20 mol%), 2-carbomethoxynorbornene (0.63 g, 3.75 mmol, 1.5 equiv), and silver(I) acetate (1.25 g, 7.5 mmol, 3.0 equiv) were combined. The flask was evacuated and backfilled with nitrogen. The aryl iodide (7.5 mmol, 3.0 equiv) and DCE (25 mL) were added. The reaction was stirred at 100 °C for 24 hours. The reaction mixture was then cooled, diluted with ethyl acetate, and filtered. The filtrate was concentrated and the product was purified by column chromatography to yield the pure meta-arylated product.[1]

V. Logical Workflow for Protocol Execution

Figure 2. Step-by-step experimental workflow.

References

Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors from Benzyl Sulfamate Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. The overexpression of certain CA isoforms has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development. Sulfonamides and their bioisosteres, such as sulfamates and sulfamides, are well-established classes of potent CA inhibitors. This document provides detailed protocols for the synthesis of carbonic anhydrase inhibitors derived from benzyl sulfamate precursors and for the evaluation of their inhibitory activity.

Synthesis of this compound-Based Carbonic Anhydrase Inhibitors

The general strategy for the synthesis of carbonic anhydrase inhibitors from this compound precursors involves the sulfamoylation of a substituted benzyl alcohol, followed by further structural modifications to introduce moieties that can interact with the enzyme's active site. The sulfamate group (R-O-SO₂NH₂) serves as a key zinc-binding group, essential for potent inhibition of carbonic anhydrase.

General Synthetic Workflow

Caption: General workflow for the synthesis of carbonic anhydrase inhibitors from this compound precursors.

Experimental Protocol: Synthesis of a Model this compound Inhibitor

This protocol describes a general method for the synthesis of a this compound derivative. Researchers should adapt the specific substrates, reaction conditions, and purification methods based on the target molecule.

Materials:

-

Substituted benzyl alcohol (1.0 eq)

-

Hexafluoroisopropyl sulfamate (1.2 eq)

-

Pyridine (as solvent)

-

Dichloromethane (DCM)

-

10% Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted benzyl alcohol (1.0 eq) in a mixture of dichloromethane and pyridine.

-

Addition of Sulfamoylating Agent: To the solution, add hexafluoroisopropyl sulfamate (1.2 eq) portion-wise at room temperature with stirring.

-

Reaction Monitoring: Stir the reaction mixture at 30°C for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

-

Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Quantitative Data: Inhibitory Activity of Sulfamate and Sulfamide Derivatives

The inhibitory potency of the synthesized compounds against various carbonic anhydrase isoforms is a critical measure of their efficacy. The data is typically presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Target Isoform(s) | Kᵢ Range (nM) | Reference |

| β-Benzylphenethylamine Sulfamides | hCA I, hCA II | 0.187 - 2.260 | [1] |

| Benzylsulfamides | hCA I, hCA II | 28.48 - 837.09 | |

| Organic Sulfamates (e.g., AHR-16329) | CA-II | 7 | [2] |

| Sugar Sulfamates (e.g., Topiramate) | hCA II | Low nanomolar | [1] |

hCA: human Carbonic Anhydrase

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

The inhibitory activity of the synthesized compounds is determined using enzymatic assays. The two most common methods are the stopped-flow CO₂ hydration assay and a colorimetric esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change.

Caption: Workflow for the stopped-flow CO₂ hydration assay to determine CA inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., HEPES or Tris) containing a pH indicator (e.g., phenol red).

-

Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.

-

Prepare solutions of the carbonic anhydrase enzyme and the test inhibitors at various concentrations.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow instrument connected to a spectrophotometer.

-

One syringe of the instrument is filled with the CO₂ solution, and the other with the enzyme/inhibitor solution in the pH indicator buffer.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. The rate of the uncatalyzed reaction is measured in the absence of the enzyme.

-

-

Data Analysis:

-

The initial rates of the catalyzed and uncatalyzed reactions are determined from the absorbance data.

-

The inhibitory activity is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

-

The Kᵢ values are determined by fitting the data to the appropriate inhibition model.

-

Colorimetric Esterase Activity Assay

This is a simpler, high-throughput alternative to the stopped-flow method. It relies on the esterase activity of some carbonic anhydrase isoforms, using a substrate like p-nitrophenyl acetate (p-NPA).

Protocol:

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer.

-

Prepare a solution of the substrate, p-nitrophenyl acetate (p-NPA), in a suitable solvent like acetonitrile.

-

Prepare solutions of the carbonic anhydrase enzyme and the test inhibitors.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, enzyme solution, and inhibitor solution.

-

Initiate the reaction by adding the p-NPA solution.

-

The hydrolysis of p-NPA to the yellow-colored p-nitrophenolate is monitored by measuring the absorbance at 400-405 nm over time using a plate reader.

-

-

Data Analysis:

-

The rate of the reaction is determined from the change in absorbance over time.

-

The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

The synthesis of carbonic anhydrase inhibitors from this compound precursors offers a promising avenue for the development of novel therapeutics. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and evaluation of these compounds. By following these methodologies, researchers can effectively explore the structure-activity relationships of this compound-based inhibitors and identify potent and selective candidates for further development.

References

- 1. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Benzyl Sulfamate as a Removable Directing Group in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Site-selective C-H functionalization is a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable carbon-carbon or carbon-heteroatom bonds. A key strategy to control regioselectivity is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond. Benzyl sulfamates and related benzyl sulfonates are emerging as effective, removable directing groups, particularly for challenging distal C-H functionalizations.

This class of directing groups leverages the coordinating ability of the sulfonyl moiety to guide transition metal catalysts. The benzyl group serves a dual purpose: it provides a stable protecting group that can be readily removed under standard hydrogenolysis conditions, revealing a free sulfamate or sulfonic acid, or enabling further transformations. These attributes make benzyl sulfamate derivatives valuable tools for late-stage functionalization and the synthesis of complex molecules in pharmaceutical and materials science research. This document outlines their application in directing C-H activation reactions, providing detailed protocols and performance data.

Logical Workflow

The general strategy for utilizing a this compound directing group involves a three-step sequence: installation of the group onto a substrate, directed C-H functionalization, and subsequent removal of the directing group to yield the final product.

Caption: General workflow for this compound-directed C-H functionalization.

Applications in C-H Functionalization

Benzyl sulfonate esters, close analogs of benzyl sulfamates, have been successfully employed as removable directing groups for rhodium-catalyzed meta-C–H alkynylation of arenes.[1][2] This protocol demonstrates high functional group tolerance and provides synthetically useful yields for a range of substrates.

Rhodium-Catalyzed meta-C–H Alkynylation of Benzyl Sulfonate Esters

The nitrile-based ligand plays a crucial role in directing the rhodium catalyst to the meta position of the aromatic ring.[1]

Caption: Key components for Rh-catalyzed meta-C-H alkynylation.

Table 1: Scope of Rhodium-Catalyzed meta-C–H Alkynylation of Benzyl Sulfonates[1]

| Entry | Arene Moiety (Substituent) | Alkyne Partner | Yield (%) |

| 1 | Phenyl | TIPS-acetylene | 75 |

| 2 | 4-Methylphenyl | TIPS-acetylene | 72 |

| 3 | 4-Methoxyphenyl | TIPS-acetylene | 65 |

| 4 | 4-Chlorophenyl | TIPS-acetylene | 78 |

| 5 | 4-(Trifluoromethyl)phenyl | TIPS-acetylene | 68 |

| 6 | 3-Methylphenyl | TIPS-acetylene | 70 |

| 7 | 3-Bromophenyl | TIPS-acetylene | 64 |

| 8 | Phenyl | Phenylacetylene | 62 |

Reaction Conditions: Substrate (0.5 mmol), [Rh(cod)Cl]₂ (5 mol%), Ligand (10 mol%), Bromoalkyne (1.5 equiv.), K₂CO₃ (2.0 equiv.), Dioxane, 100 °C, 16 h.

Experimental Protocols

Protocol 1: Synthesis of this compound Directing Group Precursor

This protocol describes the general synthesis of a this compound-containing substrate from a corresponding phenol.

-

Materials:

-

Substituted Phenol (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Benzyl Sulfamoyl Chloride (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of benzyl sulfamoyl chloride in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound substrate.

-

Protocol 2: Rh-Catalyzed meta-C–H Alkynylation

This protocol is adapted from the reported procedure for benzyl sulfonate esters.[1][2]

-

Materials:

-

This compound/sulfonate substrate (1.0 equiv, 0.5 mmol)

-

[Rh(cod)Cl]₂ (5 mol%, 0.025 mmol)

-

3,5-dicyanopyridine ligand (10 mol%, 0.05 mmol)

-

(Bromoethynyl)triisopropylsilane (1.5 equiv, 0.75 mmol)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv, 1.0 mmol)

-

Anhydrous 1,4-Dioxane (5 mL)

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine the this compound/sulfonate substrate, [Rh(cod)Cl]₂, the ligand, and K₂CO₃.

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous dioxane followed by the bromoalkyne via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the meta-alkynylated product.

-

Protocol 3: Removal of the this compound Directing Group

The benzyl group can be efficiently removed via catalytic hydrogenolysis to unmask the sulfamate group.

-

Materials:

-

Functionalized this compound intermediate (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

-

Procedure:

-

Dissolve the functionalized this compound intermediate in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with H₂ gas (repeat 3x).

-

Stir the reaction vigorously under an H₂ atmosphere (balloon pressure) at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.

-

Plausible Catalytic Cycle

The rhodium-catalyzed meta-C-H activation is proposed to proceed through a cyclophane-type intermediate directed by a linear nitrile ligand.[1]

Caption: Plausible mechanism for Rh-catalyzed meta-C-H alkynylation.

References

Application of Benzyl Sulfamate in the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl sulfamate has emerged as a versatile and powerful building block in modern organic synthesis, particularly in the construction of novel heterocyclic compounds. Its unique reactivity profile allows for a range of transformations, enabling the synthesis of diverse and complex molecular architectures that are of significant interest in medicinal chemistry and drug discovery. The sulfamate moiety can act as a nucleophile, a directing group, and a precursor to reactive intermediates, making it a valuable tool for the synthesis of nitrogen- and sulfur-containing heterocycles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these important scaffolds.

I. Intramolecular Aza-Michael Cyclization: Synthesis of Oxathiazinanes

One of the most well-established applications of this compound is in the tethered intramolecular aza-Michael cyclization to form substituted oxathiazinanes. This strategy provides a robust method for the stereoselective synthesis of 1,3-amino alcohol precursors. The reaction involves the cyclization of a sulfamate tethered to an α,β-unsaturated ester, thioester, amide, or nitrile.

Experimental Protocol: General Procedure for Intramolecular Aza-Michael Cyclization[1][2][3][4]

A solution of the this compound-tethered Michael acceptor (1.0 equiv) in a suitable solvent such as chlorobenzene or dichloromethane is treated with a catalytic amount of a base. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Detailed Protocol:

-

To a solution of the sulfamate substrate (e.g., benzyl (E)-5-((sulfamoyl)oxy)hex-2-enoate) (0.1 mmol, 1.0 equiv) in chlorobenzene (2.0 mL) is added 1,1,3,3-tetramethylguanidine (TMG) (2.4 µL, 0.02 mmol, 0.2 equiv).

-

The reaction mixture is stirred at 23 °C for 48 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired oxathiazinane product.

Quantitative Data for Aza-Michael Cyclization

| Entry | Substrate | Base (equiv) | Solvent | Time (h) | Product | Yield (%) | dr |

| 1 | Benzyl (E)-5-((sulfamoyl)oxy)hex-2-enoate | TMG (0.2) | Chlorobenzene | 48 | Benzyl (4R,6S)-6-methyl-1,2,3-oxathiazinane-4-carboxylate 2,2-dioxide | 85 | >20:1 |

| 2 | N-Methyl-tethered substrate | TMG (0.2) | Chlorobenzene | 48 | Corresponding N-methyl oxathiazinane | 91 | >20:1 |

| 3 | N-Benzyl-tethered substrate | TMG (1.0) | Chlorobenzene | 24 | Corresponding N-benzyl oxathiazinane | 89 | >20:1 |

| 4 | Phenolic sulfamate substrate | TMG (0.2) | Chlorobenzene | 48 | Corresponding spirocyclic oxathiazinane | 75 | >20:1 |

Data sourced from multiple studies, specific substrates and conditions may vary.[1][2][3][4]

Experimental Workflow

Caption: Workflow for the base-catalyzed intramolecular aza-Michael cyclization.

II. Palladium-Catalyzed Tethered Aza-Wacker Cyclization

The sulfamate tether can also be employed in palladium-catalyzed intramolecular cyclizations of alkenyl sulfamates to afford unsaturated oxathiazinane heterocycles. This aza-Wacker type reaction provides a powerful method for the synthesis of complex amino alcohol derivatives.

Experimental Protocol: General Procedure for Aza-Wacker Cyclization[5][6][7]